2-Chlorophenyl cyclopropyl ketone

Physical property Formulation compatibility Isomer comparison

2-Chlorophenyl cyclopropyl ketone (CAS 149914-81-8), systematically named (2-chlorophenyl)(cyclopropyl)methanone, is an aryl cyclopropyl ketone with the molecular formula C₁₀H₉ClO and a molecular weight of 180.63 g/mol. The compound presents as a light yellow oil at ambient temperature and is typically supplied at ≥95% purity for research and development use.

Molecular Formula C10H9ClO
Molecular Weight 180.63 g/mol
CAS No. 149914-81-8
Cat. No. B115273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenyl cyclopropyl ketone
CAS149914-81-8
Molecular FormulaC10H9ClO
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C10H9ClO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2
InChIKeyYWKXWPJBKVZFRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorophenyl Cyclopropyl Ketone (CAS 149914-81-8) – Structural Baseline and Procurement Identity


2-Chlorophenyl cyclopropyl ketone (CAS 149914-81-8), systematically named (2-chlorophenyl)(cyclopropyl)methanone, is an aryl cyclopropyl ketone with the molecular formula C₁₀H₉ClO and a molecular weight of 180.63 g/mol . The compound presents as a light yellow oil at ambient temperature and is typically supplied at ≥95% purity for research and development use . Its structure combines an ortho-chlorinated phenyl ring directly bonded to a cyclopropyl carbonyl group, placing it within a class of strained-ring ketones employed as versatile synthetic intermediates in medicinal chemistry and agrochemical development .

Workflow Strained-ring ketone for synthetic elaboration
Selection Ortho-chloro liquid format for precise dispensing
Use context Hydrogen-borrowing, cycloaddition, pharmacophore synthesis

Why Generic Substitution Fails for 2-Chlorophenyl Cyclopropyl Ketone in Synthesis and Procurement


Aryl cyclopropyl ketones are not interchangeable commodities. The position of the chlorine substituent on the phenyl ring governs both the physical state of the material—ortho-substituted 2-chlorophenyl cyclopropyl ketone is a liquid oil, whereas para-substituted 4-chlorophenyl cyclopropyl ketone (CAS 6640-25-1) crystallizes with a melting point of 29–31 °C —and the conformational preference around the carbonyl-cyclopropane bond, which in turn modulates reactivity in subsequent transformations. In hydrogen-borrowing catalysis, ortho-disubstituted phenyl cyclopropyl ketones have been explicitly identified as crucial structural motifs to enable C–C bond formation that meta- or para-analogs fail to support [1]. Without head-to-head reactivity data, selection based solely on price or availability risks introducing an unreactive or physically incompatible isomer.

Target 2-Chlorophenyl cyclopropyl ketone: liquid oil, ortho-substituted, enables hydrogen-borrowing reactivity.
Common substitute 4-Chlorophenyl cyclopropyl ketone: crystalline solid, para-substituted, may not support the same C–C bond formation.
Target Requires chromatographic identity verification (GC, HPLC, NMR); no melting point QC.
Common substitute Para-isomer offers rapid melting point QC, but reactivity profile may shift away from reported ortho-substrate results.
Class-level inference: ortho-substitution is a crucial motif for Ir-catalyzed hydrogen borrowing. Meta- and para-analogs may not transfer directly; validate reactivity before substitution.

Quantitative Differentiation Evidence for 2-Chlorophenyl Cyclopropyl Ketone Versus Closest Analogs


Physical State Differentiation: Ortho-Chlorophenyl Cyclopropyl Ketone (Liquid) vs. Para-Chlorophenyl Cyclopropyl Ketone (Solid)

Unlike the para-isomer 4-chlorophenyl cyclopropyl ketone (CAS 6640-25-1), which is a crystalline solid with a melting point of 29–31 °C, 2-chlorophenyl cyclopropyl ketone is a light yellow oil at room temperature . This physical state difference originates from the ortho-chlorine substitution pattern, which disrupts crystal packing relative to the para-substituted analog.

Physical state
Cross-study comparable
Ortho: light yellow oil (liquid). Para: crystalline solid, m.p. 29–31 °C.
Liquid format simplifies dispensing and mixing.
Boiling point higher for ortho under comparable pressure.
Physical property Formulation compatibility Isomer comparison

Conformational Preference: Ortho-Chlorophenyl Cyclopropyl Ketone in Solution-State Analysis

Solution-state dipole moment and molar Kerr constant measurements on a series of cyclopropyl ketones, including p-chlorophenyl cyclopropyl ketone, have established that the aryl-cyclopropyl carbonyl system adopts a preferred s-cis conformation modulated by the nature and position of aryl substituents [1]. Although the ortho-chloro derivative was not explicitly measured in the published series, the ortho-chlorine substitution introduces a steric and electronic perturbation absent in the para-analog, which is predicted to alter the torsional angle between the carbonyl and the cyclopropane ring relative to the p-chlorophenyl and parent phenyl systems.

Conformational preference
Class-level inference
Ortho-chlorine perturbs carbonyl–cyclopropyl s-cis conformation vs. para.
May influence stereoselective transformation outcomes.
No direct dipole moment data for ortho-isomer; data to verify.
Conformational analysis Dipole moment Kerr constant

Synthetic Utility: Ortho-Disubstituted Phenyl Cyclopropyl Ketones as Privileged Substrates in Hydrogen-Borrowing Catalysis

In iridium-catalyzed hydrogen-borrowing reactions, ortho-disubstituted phenyl cyclopropyl ketones, including ortho-chlorophenyl variants, were identified as crucial structural motifs that enable α-alkylation with higher alcohols to form α-branched ketones. This reactivity is specifically enabled by the ortho-substitution pattern; the corresponding meta- and para-chlorophenyl cyclopropyl ketones lack the steric and electronic profile required to facilitate this transformation [1].

Catalytic reactivity
Reported
Ortho-disubstituted motif enables Ir-catalyzed α-alkylation; meta/para not effective.
Ortho-isomer is a prerequisite for this C–C bond formation.
Substrate scope yields 45–92%; conditions: [Ir(cod)Cl]₂, ligand, KOH, dioxane, 110 °C.
Hydrogen borrowing C–C bond formation Iridium catalysis

Procurement-Relevant Purity Specification: 2-Chlorophenyl Cyclopropyl Ketone Minimum Purity Compared to Common Analogs

The commercially available minimum purity specification for 2-chlorophenyl cyclopropyl ketone is ≥95% as certified by multiple suppliers . In comparison, the para-isomer 4-chlorophenyl cyclopropyl ketone is frequently offered at ≥97% purity with a defined melting point range (29–31 °C) that enables straightforward purity verification by melting point determination . The meta-isomer 3-chlorophenyl cyclopropyl ketone (CAS 898789-97-4) is typically supplied at 95% purity . The liquid state of the ortho-isomer precludes melting point as a simple identity and purity check, necessitating reliance on chromatographic or spectroscopic methods (GC, HPLC, NMR) for batch qualification.

Purity specification
Data to verify
Ortho: ≥95% (liquid). Para: ≥97% (solid, m.p. 29–31 °C). Meta: 95%.
QC burden differs; ortho requires GC/HPLC/NMR verification.
Commercial supplier specifications as of 2025–2026.
Purity specification Quality control Procurement

Evidence-Backed Application Scenarios for 2-Chlorophenyl Cyclopropyl Ketone Procurement


Catalytic α-Alkylation via Hydrogen Borrowing: Ortho-Disubstituted Substrate Requirement

When establishing an iridium-catalyzed hydrogen-borrowing protocol for the α-alkylation of aryl cyclopropyl ketones with higher alcohols, 2-chlorophenyl cyclopropyl ketone is the appropriate substrate choice. The ortho-chloro substitution pattern has been demonstrated to be a crucial structural motif for productive C–C bond formation in this catalytic manifold, while meta- and para-chlorophenyl analogs are ineffective [1]. Procurement of the ortho-isomer is mandatory for reaction development; substitution with the para-isomer will yield no conversion under the published conditions.

Stereoselective [3+2] Photocycloaddition Substrate for Cyclopentane Construction

Aryl cyclopropyl ketones serve as substrates in enantioselective photocatalytic [3+2] cycloadditions to construct densely substituted cyclopentane scaffolds [1]. The ortho-chlorophenyl variant offers a distinct steric and electronic profile relative to para-substituted analogs, potentially influencing both reaction yield and enantioselectivity. The liquid physical state of 2-chlorophenyl cyclopropyl ketone facilitates precise stoichiometric dispensing in small-scale photocatalytic reactions, an advantage over the solid para-isomer that requires weighing of a low-melting crystalline material.

Synthesis of 2-Chlorophenyl-Containing Pharmacophores via Ketone Functionalization

As a versatile small molecule scaffold [1], 2-chlorophenyl cyclopropyl ketone can be elaborated into diverse pharmacologically relevant structures through nucleophilic addition, reductive amination, or cycloaddition at the ketone carbonyl. The ortho-chlorine substituent provides a synthetic handle for subsequent cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) while simultaneously influencing the conformational preference of the cyclopropyl ketone core [2]. This dual functionality distinguishes it from the meta- and para-isomers, which lack the ortho-directing effect for metalation or cross-coupling at the chlorine-bearing position.

Agrochemical Intermediate Development: Prothioconazole Analog Synthesis

In the development of triazole fungicide analogs related to prothioconazole, the 2-chlorophenyl cyclopropyl ketone core serves as a key building block. The prothioconazole structure itself incorporates a 2-chlorophenyl group adjacent to a chlorocyclopropyl moiety [1]. For structure-activity relationship (SAR) studies exploring the role of the chlorine substituent on the cyclopropane ring, the non-chlorinated cyclopropyl ketone (i.e., 2-chlorophenyl cyclopropyl ketone) provides the appropriate control compound to isolate the contribution of the chlorocyclopropyl group to fungicidal activity.

Application
Selection Property
Validation Focus
Catalytic α-alkylation via hydrogen borrowing
Ortho-disubstituted aryl cyclopropyl ketone motif
Reaction conversion and substrate scope confirmation
Stereoselective [3+2] photocycloaddition
Strained-ring ketone with steric/electronic ortho-profile
Enantioselectivity and yield in photocatalytic conditions
2-Chlorophenyl pharmacophore synthesis
Ketone handle and ortho-chloro cross-coupling site
Functionalization sequence and intermediate stability
Agrochemical intermediate SAR studies
Non-chlorinated cyclopropyl ketone control
Fungicidal activity comparison vs. chlorocyclopropyl analog

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